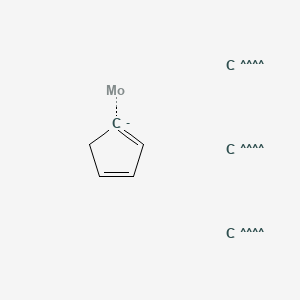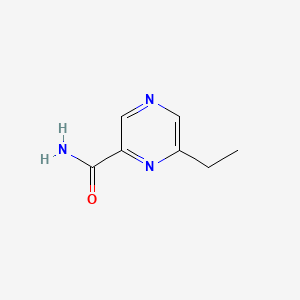
Cyclopentadienylmolybdenum(I) tricarbon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienylmolybdenum tricarbonyl dimer is the chemical compound with the formula Cp2Mo2(CO)6, where Cp is C5H5 . It is a dark red solid and has been the subject of much research, although it has no practical uses .
Synthesis Analysis
The compound is prepared by treating molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo(CO)3(C5H5) . Other methods have been developed starting with Mo(CO)3(CH3CN)3 instead of Mo(CO)6 .Molecular Structure Analysis
The molecule exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å . The molybdenum atom has a radius of 139 pm and a Van der Waals radius of 209 pm .Chemical Reactions Analysis
Thermolysis of this compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .Physical And Chemical Properties Analysis
Cyclopentadienylmolybdenum tricarbonyl dimer is a dark red crystalline solid . It has a melting point of 222 °C (432 °F; 495 K) and is insoluble in water . Its molar mass is 490.15 g·mol−1 .Safety And Hazards
The compound is classified as having acute toxicity, both oral (Category 4, H302), inhalation (Category 4, H332), and dermal (Category 4, H312) . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Propiedades
InChI |
InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHSSDHHQNJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C].[C].[C].C1C=CC=[C-]1.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Mo- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum(I) tricarbon | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)


